1,2,3,4-Tetrahydroisoquinolin-7-ol
Overview
Description
1,2,3,4-Tetrahydro-isoquinolin-7-ol is a member of the isoquinoline alkaloids, a large group of natural products. This compound is known for its diverse biological activities against various pathogens and neurodegenerative disorders . The tetrahydroisoquinoline scaffold has garnered significant attention in the scientific community due to its potential therapeutic applications .
Preparation Methods
1,2,3,4-Tetrahydro-isoquinolin-7-ol can be synthesized through various methods. One common synthetic route involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-isoquinolin-7-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert isoquinoline to tetrahydroisoquinoline.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1,2,3,4-Tetrahydro-isoquinolin-7-ol has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-isoquinolin-7-ol involves its interaction with various molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-isoquinolin-7-ol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Another member of the isoquinoline alkaloids with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups, which may alter its biological activity.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-3-yl)-methanol: A compound with a methanol group, providing different chemical properties.
1,2,3,4-Tetrahydro-isoquinolin-7-ol is unique due to its specific structure and the presence of a hydroxyl group at the 7th position, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5,10-11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQTHXRZJGDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329303 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30798-64-2 | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40329303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,2,3,4-tetrahydroisoquinolin-7-ol derivatives interesting for dopamine receptor research?
A: Research indicates that incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit as the arylamine "head" group in specific antagonist structures leads to strong and selective binding affinity for the dopamine D3 receptor (D3R) []. This selectivity is crucial when studying the role of D3R in the central nervous system without affecting other dopamine receptor subtypes.
Q2: How do these compounds interact with the D3 receptor at a molecular level?
A: Docking studies reveal that this compound based ligands orient themselves within the D3R binding site with the arylamine "head" positioned in the orthosteric pocket and the "tail" units extending into the secondary binding pocket []. Importantly, hydrogen bonding between the ligand's phenol moiety and Ser192 in the D3R contributes significantly to binding affinity [].
Q3: What role does the secondary binding pocket play in the selectivity of these compounds for D3R over D2R?
A: The "tail" units of the ligands interact with the secondary binding pocket of D3R, stabilized by hydrogen bonding networks involving Ser 182, Tyr 365, and extracellular loop 2 (ECL2) []. These specific interactions are absent in the D2R due to structural differences in the ECL2 region, contributing to the D3R selectivity observed with these compounds [].
Q4: Has this compound been found in natural sources?
A: Yes, an N-methylated derivative, N-Methylisosalsoline (1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol), was identified as a major alkaloid in Hammada scoparia leaves []. Its structure was confirmed through NMR spectroscopy and X-ray crystallography [].
Q5: Are there any examples of this compound derivatives being used as research tools?
A: Yes, a derivative called [11C]Ro04-5595, containing the this compound core, has been synthesized and evaluated as a potential Positron Emission Tomography (PET) radiotracer for imaging the NR2B subunit of the NMDA receptor in rodent brains []. This radiotracer demonstrated favorable pharmacokinetic properties and selective binding to NR2B-rich brain regions in vivo [].
Q6: What is the significance of structure-activity relationship (SAR) studies for these compounds?
A: SAR studies are crucial for understanding how modifications to the this compound scaffold influence D3R binding affinity and selectivity []. For instance, replacing the 7-hydroxyl group with a methoxy group reduces D3R affinity, highlighting the importance of this functional group for potent interaction []. Such insights guide the development of compounds with improved potency and selectivity profiles for research or therapeutic applications.
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